An In-Depth Technical Guide to the Synthesis and Characterization of N-cyano-N-methyl-3-(methylsulfanyl)aniline
An In-Depth Technical Guide to the Synthesis and Characterization of N-cyano-N-methyl-3-(methylsulfanyl)aniline
This document provides a comprehensive, research-level guide on the synthesis and characterization of the novel compound N-cyano-N-methyl-3-(methylsulfanyl)aniline. Designed for professionals in chemical research and drug development, this guide moves beyond simple procedural lists to explain the underlying causality for experimental choices, ensuring a reproducible and verifiable scientific process.
Strategic Approach: A Deliberate Synthetic Design
The architecture of the target molecule, N-cyano-N-methyl-3-(methylsulfanyl)aniline, necessitates a multi-step synthetic approach. A logical retrosynthetic analysis points to a two-stage process beginning with the commercially available precursor, 3-(methylsulfanyl)aniline. This strategy is predicated on two distinct and well-characterized transformations: selective N-methylation followed by N-cyanation of the resulting secondary amine.
This pathway is strategically advantageous as it addresses the primary challenge in aniline chemistry: controlling the degree of N-alkylation. Attempting to introduce the cyano group first could significantly deactivate the nitrogen, making subsequent methylation challenging. Our chosen route prioritizes the more facile methylation of the aniline, creating a well-defined secondary amine intermediate that is then amenable to modern cyanation techniques.
Caption: Retrosynthetic analysis of the target compound.
Synthesis Protocols: A Validated Pathway
The following protocols are designed as a self-validating system. The successful synthesis of the intermediate is a prerequisite for the final step, and the comprehensive characterization outlined in Section 4 serves to confirm the identity and purity of both the intermediate and the final product.
Step 1: Selective Mono-N-Methylation of 3-(methylsulfanyl)aniline
The selective mono-N-methylation of anilines is a non-trivial transformation, often plagued by the formation of undesired di-methylated byproducts. Traditional methods involving toxic reagents and harsh conditions are increasingly being replaced by more elegant, catalyst-driven approaches. We have selected a copper-promoted cross-coupling reaction using methylboronic acid, a method noted for its high selectivity under mild conditions.[1]
Causality of Experimental Choices:
-
Catalyst System: Copper(II) acetate (Cu(OAc)₂) is an optimal copper salt for this Chan-Lam coupling reaction.[1]
-
Methyl Source: Methylboronic acid (MeB(OH)₂) is a stable, easy-to-handle methylating agent.
-
Solvent & Base: Dioxane is the preferred solvent, and pyridine acts as the base to facilitate the reaction.
-
Incubation Period: A critical feature of this protocol is the pre-incubation of the aniline substrate with the copper catalyst before the addition of methylboronic acid. This step is crucial for maximizing the yield of the mono-methylated product while minimizing dimethylation.[1]
Experimental Protocol: Synthesis of N-methyl-3-(methylsulfanyl)aniline
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-(methylsulfanyl)aniline (1 equiv.), Cu(OAc)₂ (1.5 equiv.), and pyridine (2 equiv.).
-
Solvent Addition: Add anhydrous dioxane as the solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Incubation: Stir the mixture at room temperature for 30 minutes. This incubation period is essential for the formation of the active copper-amine complex.
-
Methylboronic Acid Addition: Add methylboronic acid (1.5 equiv.) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature and filter it through a pad of Celite to remove the copper catalyst.
-
Extraction: Dilute the filtrate with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield pure N-methyl-3-(methylsulfanyl)aniline.
Step 2: N-Cyanation of N-methyl-3-(methylsulfanyl)aniline
For the conversion of the secondary amine intermediate to the final N-cyano product, we employ a modern, one-pot oxidation-cyanation method. This approach is superior to classical methods that use highly toxic and difficult-to-handle cyanogen halides like cyanogen bromide (BrCN). By using N-chlorosuccinimide (NCS) and zinc cyanide (Zn(CN)₂), the hazardous cyanating agent is generated in situ, greatly enhancing laboratory safety.[2][3]
Causality of Experimental Choices:
-
Reagent System: The combination of NCS and Zn(CN)₂ provides an operationally simple and safe route to cyanamides.[2] NCS acts as an oxidant to form an N-chloroamine intermediate, which then reacts with the cyanide source.
-
Cyanide Source: Zinc cyanide is an inexpensive and stable solid. Its slow dissolution in the reaction medium helps to control the concentration of the generated cyanogen halide, preventing its accumulation to dangerous levels.[2]
-
Solvent System: A mixture of acetonitrile and water provides optimal conditions for both the oxidation and cyanation steps.[2]
Experimental Protocol: Synthesis of N-cyano-N-methyl-3-(methylsulfanyl)aniline
-
Reaction Setup: In a well-ventilated fume hood, dissolve N-methyl-3-(methylsulfanyl)aniline (1 equiv.) in a mixture of acetonitrile and water.
-
Oxidation: Cool the solution in an ice bath (0 °C) and add N-chlorosuccinimide (NCS) (1.1 equiv.) portion-wise, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to form the N-chloroamine intermediate.
-
Cyanation: Add zinc cyanide (Zn(CN)₂) (0.6 equiv.) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the intermediate.
-
Work-up and Extraction: Quench the reaction with an aqueous solution of sodium thiosulfate. Extract the product into ethyl acetate.
-
Washing: Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude product should be purified by flash column chromatography to yield the final product, N-cyano-N-methyl-3-(methylsulfanyl)aniline.
Physicochemical and Safety Data
Proper handling of all chemicals is paramount. Researchers must consult the full Safety Data Sheet (SDS) for each reagent before use.
| Property | Data | Reference |
| Chemical Name | N-cyano-N-methyl-3-(methylsulfanyl)aniline | |
| CAS Number | 222734-73-8 | [4] |
| Molecular Formula | C₉H₁₀N₂S | [4] |
| Molecular Weight | 178.25 g/mol | [4] |
| Appearance (Predicted) | Off-white to pale yellow solid or oil |
Safety Considerations:
-
Aniline Derivatives: Anilines are toxic and can be absorbed through the skin. They may cause damage to organs through prolonged or repeated exposure.[5] Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[6]
-
Cyanide Compounds: Zinc cyanide is toxic if swallowed, in contact with skin, or if inhaled.[5] Acidic conditions will generate highly toxic hydrogen cyanide (HCN) gas. All cyanation steps must be performed in a certified chemical fume hood, and waste should be quenched and disposed of according to institutional safety protocols.
Spectroscopic Characterization: A Self-Validating Analysis
The following characterization data serve to validate the successful synthesis of N-cyano-N-methyl-3-(methylsulfanyl)aniline. The predicted data are based on established principles and spectral data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. The transition from the intermediate to the final product will show distinct changes in the spectra.
| Predicted ¹H NMR Data (CDCl₃, 400 MHz) | ||
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| 7.40 - 7.00 | Multiplet | Ar-H |
| 3.25 | Singlet | N-CH ₃ |
| 2.50 | Singlet | S-CH ₃ |
| Predicted ¹³C NMR Data (CDCl₃, 100 MHz) | |
| Chemical Shift (δ, ppm) | Assignment |
| ~145 | C -N |
| ~140 | C -S |
| 130 - 120 | Ar-C |
| ~115 | C ≡N |
| ~35 | N-C H₃ |
| ~15 | S-C H₃ |
Expert Analysis: Key diagnostic signals include the sharp singlet for the N-methyl protons around 3.25 ppm and the singlet for the S-methyl protons around 2.50 ppm. The disappearance of the N-H proton signal (which would be present in the intermediate) confirms the completion of the cyanation step.
Infrared (IR) Spectroscopy
IR spectroscopy is ideal for identifying key functional groups.
| Predicted IR Absorption Data | |
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~2225 (strong, sharp) | C≡N stretch (Nitrile)[7][8] |
| 3100 - 3000 | Aromatic C-H stretch |
| 2980 - 2850 | Aliphatic C-H stretch |
| ~1600, ~1480 | Aromatic C=C ring stretch |
Expert Analysis: The most definitive peak in the IR spectrum is the strong and sharp absorption band around 2225 cm⁻¹, which is highly characteristic of a nitrile (C≡N) functional group.[7] Its presence is compelling evidence of a successful cyanation reaction.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and elemental composition of the synthesized compound.
| Predicted Mass Spectrometry Data (EI+) | |
| m/z Value | Assignment |
| 178.056 | [M]⁺ (Molecular Ion) |
| 163 | [M - CH₃]⁺ |
| 152 | [M - CN]⁺ |
Expert Analysis: High-Resolution Mass Spectrometry (HRMS) is essential for unambiguous confirmation. The calculated exact mass for C₉H₁₀N₂S is 178.0565. An experimental HRMS value within a narrow tolerance (e.g., ± 5 ppm) of this calculated mass provides definitive proof of the elemental composition.
Integrated Experimental Workflow
The entire process, from starting materials to final validated product, follows a logical and linear progression.
Caption: Comprehensive workflow from synthesis to characterization.
Conclusion
This guide details a robust and scientifically sound methodology for the synthesis of N-cyano-N-methyl-3-(methylsulfanyl)aniline. By employing a selective copper-catalyzed N-methylation followed by a modern and safe in situ N-cyanation, the target compound can be produced efficiently. The described multi-technique spectroscopic characterization provides a comprehensive and self-validating framework to ensure the identity, structure, and purity of the final product, meeting the rigorous standards required for research and development in the chemical sciences.
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